molecular formula C12H18O B022817 4-(4-Methylphenyl)pentan-1-ol CAS No. 19876-64-3

4-(4-Methylphenyl)pentan-1-ol

Katalognummer B022817
CAS-Nummer: 19876-64-3
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: NQFXUPWOCFVZPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylphenyl)pentan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as levo-α-methylphenethyl alcohol or PMPH. This compound is widely used in scientific research due to its unique properties and potential applications. In

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)pentan-1-ol is not well understood. However, it is believed to act as a modulator of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, and the modulation of these receptors can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
4-(4-Methylphenyl)pentan-1-ol has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models, which suggests its potential use as a therapeutic agent for anxiety and sleep disorders. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(4-Methylphenyl)pentan-1-ol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This can help to control the stereochemistry of the reaction and improve the yield of the desired product. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.

Zukünftige Richtungen

There are several future directions for research on 4-(4-Methylphenyl)pentan-1-ol. One area of interest is its potential use as a therapeutic agent for anxiety and sleep disorders. Further research is needed to determine the optimal dosage and administration route for this compound. Another area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion:
In conclusion, 4-(4-Methylphenyl)pentan-1-ol is a versatile compound that has potential applications in various fields, including asymmetric synthesis, pharmaceuticals, and the food industry. Its unique properties and potential therapeutic effects make it an attractive target for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 4-(4-Methylphenyl)pentan-1-ol involves the reaction of 4-methylphenylacetic acid with magnesium and diethyl ether to form the Grignard reagent. This reagent then reacts with formaldehyde to produce the intermediate compound, which is further reacted with hydrochloric acid to obtain the final product, 4-(4-Methylphenyl)pentan-1-ol.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenyl)pentan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a chiral auxiliary in asymmetric synthesis, as it can help to control the stereochemistry of the reaction. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been used as a flavoring agent in the food industry.

Eigenschaften

CAS-Nummer

19876-64-3

Produktname

4-(4-Methylphenyl)pentan-1-ol

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

4-(4-methylphenyl)pentan-1-ol

InChI

InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5-8,11,13H,3-4,9H2,1-2H3

InChI-Schlüssel

NQFXUPWOCFVZPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)CCCO

Kanonische SMILES

CC1=CC=C(C=C1)C(C)CCCO

Andere CAS-Nummern

19876-64-3

Synonyme

4-(4-methylphenyl)pentan-1-ol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.